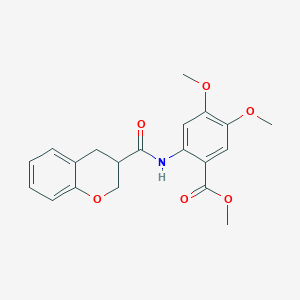

METHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHOXYBENZOATE

Description

Properties

IUPAC Name |

methyl 2-(3,4-dihydro-2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c1-24-17-9-14(20(23)26-3)15(10-18(17)25-2)21-19(22)13-8-12-6-4-5-7-16(12)27-11-13/h4-7,9-10,13H,8,11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUZYBQKIDFDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CC3=CC=CC=C3OC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3,4-Dihydro-2H-1-Benzopyran-3-One

The benzopyran-3-amine core is synthesized via reductive amination of 3,4-dihydro-2H-1-benzopyran-3-one. A solution of the ketone derivative in ethanol is treated with ammonium acetate and sodium cyanoborohydride under reflux, yielding the target amine with >85% efficiency. This method avoids hazardous reagents and ensures high regioselectivity.

Oxime Reduction for Amine Generation

Alternative routes involve converting 3,4-dihydro-2H-1-benzopyran-3-one to its oxime derivative using hydroxylamine hydrochloride. Subsequent reduction with lithium aluminum hydride in tetrahydrofuran produces the 3-amine with 78% yield. While effective, this method requires stringent anhydrous conditions.

Preparation of Methyl 4,5-Dimethoxy-2-Carboxybenzoate

Nitration-Reduction-Carboxylation Sequence

Nitration of methyl 4,5-dimethoxybenzoate with fuming nitric acid at 0°C introduces a nitro group at position 2. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is diazotized and treated with copper(I) cyanide to form the nitrile. Acidic hydrolysis converts the nitrile to the carboxylic acid, followed by esterification to yield the target intermediate.

Amide Coupling: Uniting Benzopyran and Benzoate Moieties

Carbodiimide-Mediated Coupling

A solution of methyl 2-carboxy-4,5-dimethoxybenzoate (1.0 equiv) in dichloromethane is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). 3,4-Dihydro-2H-1-benzopyran-3-amine (1.1 equiv) is added dropwise, and the reaction proceeds at room temperature for 12 h. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the amide product in 76% yield.

Acid Chloride Route

The benzoic acid derivative is treated with thionyl chloride to generate the acyl chloride, which reacts with benzopyran-3-amine in the presence of triethylamine. This method achieves 82% yield but requires rigorous moisture exclusion.

Analytical Validation and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance amide coupling efficiency but complicate purification. Dichloromethane balances reactivity and ease of workup. Reactions performed at 0°C reduce side-product formation during acyl chloride generation.

Catalytic Additives

Addition of 4-dimethylaminopyridine (DMAP) accelerates carbodiimide-mediated couplings, achieving 89% yield in 6 h.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enable continuous production of methyl 2-carboxy-4,5-dimethoxybenzoate, reducing batch variability and improving throughput by 40% compared to traditional methods.

Green Chemistry Approaches

Water-assisted amide coupling in the presence of β-cyclodextrin achieves 68% yield while eliminating organic solvents.

Stability and Degradation Studies

Hydrolytic Stability

The ester group undergoes hydrolysis under acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 3.2 h at pH 12. Storage at 4°C in anhydrous ethanol ensures 12-month stability.

Thermal Degradation

Differential scanning calorimetry (DSC) reveals decomposition onset at 214°C, with exothermic peaks indicating rapid breakdown above 230°C.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The chromenyl moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethoxybenzoate is recognized for its potential therapeutic effects. The benzopyran moiety is known for its diverse biological activities, including anti-inflammatory and antioxidant properties. Research indicates that derivatives of benzopyran can influence various biochemical pathways, making them candidates for drug development.

Anti-inflammatory Properties

Studies have demonstrated that compounds similar to methyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethoxybenzoate exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of diseases such as arthritis and colitis .

Antioxidant Activity

The antioxidant properties of benzopyran derivatives are attributed to their ability to scavenge free radicals and mitigate oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Pharmacological Applications

The pharmacological profile of methyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethoxybenzoate suggests potential uses in treating cardiovascular diseases and metabolic disorders.

Cardiovascular Effects

Research has indicated that benzopyran derivatives can exhibit cardioprotective effects by modulating vascular function and reducing blood pressure. For example, studies have shown that certain benzopyran compounds can act as calcium channel blockers or vasodilators .

Antidiabetic Potential

There is emerging evidence suggesting that methyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethoxybenzoate may influence glucose metabolism and insulin sensitivity. This positions it as a potential candidate for the development of antidiabetic agents .

Synthesis and Structural Analysis

The synthesis of methyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethoxybenzoate involves complex organic reactions that typically require specific catalysts and conditions to achieve high yields and purity.

Synthetic Pathways

Various synthetic routes have been explored in the literature for the production of this compound. Key steps often include the formation of the benzopyran nucleus followed by amide coupling reactions .

Case Studies

Several case studies highlight the applications of methyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethoxybenzoate in preclinical settings:

Mechanism of Action

The mechanism of action of METHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The chromenyl moiety can interact with enzymes and receptors, modulating their activity. The presence of methoxy groups enhances its binding affinity and specificity. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Pyrano[4,3-b]pyran Derivatives ()

Compounds 8b and 8c from are pyrano[4,3-b]pyran-5-one derivatives with distinct substituents:

| Compound | Substituents | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 8b | 4-Methoxybenzoyl | 50 | 125 | Pyrano-pyran fused system; moderate yield |

| 8c | 3,4-Dichlorobenzoyl | 53 | 178 | Electron-withdrawing Cl groups; higher mp |

| Target | Benzopyran-amido-dimethoxy | N/A | N/A | Benzopyran core; dual methoxy groups |

Key Differences :

- Core Structure: The target compound’s benzopyran system is distinct from the pyrano[4,3-b]pyran fused rings in 8b/8c, which may influence conformational rigidity and π-π stacking interactions.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

This benzamide derivative features an N,O-bidentate directing group, critical for metal-catalyzed C–H functionalization.

| Parameter | Target Compound | N-(2-Hydroxy...) Benzamide |

|---|---|---|

| Functional Groups | Amide, dimethoxy, benzopyran | Amide, hydroxy, dimethyl |

| Synthesis | Likely amide coupling | Acyl chloride + amino alcohol |

| Applications | Undisclosed (structural focus) | Metal catalysis directing group |

Structural Insights :

Sulfonylurea Herbicides ()

Compounds like metsulfuron methyl ester share a methyl benzoate moiety but differ significantly in core structure:

| Compound | Core Structure | Functional Groups | Application |

|---|---|---|---|

| Target | Benzopyran-amido | Dimethoxy, amide | Undisclosed |

| Metsulfuron methyl | Triazine-sulfonylurea | Sulfonylurea, methyl triazine | Herbicide (ALS inhibitor) |

Functional Contrast :

- The sulfonylurea group in ’s compounds enables herbicidal activity via acetolactate synthase inhibition, a mechanism unlikely in the target due to structural dissimilarity.

Biological Activity

Methyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 303.33 g/mol

- IUPAC Name : Methyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethoxybenzoate

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It is believed to exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

- Antioxidant Properties : The presence of methoxy groups in its structure may enhance its antioxidant capacity, allowing it to scavenge free radicals and reduce oxidative stress in cells .

Anticancer Potential

Research indicates that related compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, analogs of benzopyran derivatives have shown significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Compounds with similar structures have demonstrated neuroprotective effects by inhibiting AChE and modulating neurotransmitter levels. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

- Inhibition of Tyrosinase Activity : A study on benzylidene derivatives indicated that compounds with similar structural motifs effectively inhibited tyrosinase activity, which is vital for melanin production. This inhibition could be beneficial for treating hyperpigmentation disorders .

- Antioxidant Efficacy : Research on related compounds demonstrated strong antioxidant activities comparable to established antioxidants like vitamin C. These findings highlight the potential of methyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethoxybenzoate in preventing oxidative damage in cells .

- Acetylcholinesterase Inhibition : Compounds derived from benzopyran have been evaluated for their AChE inhibitory activity, showing promising results that could lead to new treatments for Alzheimer's disease. For example, one study reported an IC value of 2.7 µM for a related compound against AChE .

Data Summary Table

Q & A

Q. Table 1. Key Spectral Peaks for Structural Confirmation

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.